3-(2-(Furan-2-carboxamido)thiazol-4-yl)propanoic acid
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Overview
Description
3-(2-(Furan-2-carboxamido)thiazol-4-yl)propanoic acid is a compound that contains a furan and thiazole ring . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen. The thiazole ring is a five-membered ring containing both sulfur and nitrogen .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a furan-2-carboxamide-bearing thiazole was synthesized and investigated for its antimicrobial activity . The structure was characterized by elemental analysis and IR, 1H NMR, and 13C NMR spectroscopy . Another method involved the Hantsch reaction between 3- (ω- bromacetyl)coumarins and 3-amino (thioxo)methylcarbamoylpropanoic acid .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the molecular and electronic structures of a furan-2-carboxamide-bearing thiazole were investigated experimentally by single-crystal X-ray diffraction (XRD) and theoretically by density functional theory (DFT) modeling .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, pyrrolo [2,3-d]thiazoles are derived from the corresponding o-aminoalkynylthiazoles via microwave-assisted 5-endo-dig cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, thiazoles are planar and characterized by significant pi-electron delocalization, which gives them some degree of aromaticity . The 1H NMR chemical shift of the ring protons indicates a strong diamagnetic ring current .Scientific Research Applications
- Notably, nitrofurantoin analogues containing furan scaffolds were synthesized and tested. While some derivatives exhibited antibacterial activity, others were inactive against gram-positive bacteria .
- In the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, researchers observed intriguing reactions. Besides hydrophenylation, the furan ring underwent hydration and the formation of the tropylium ion .
- A novel class of (3-(furan-2-yl)pyrazol-4-yl) chalcones was investigated for cytotoxic effects against the A549 cell line. The MTT assay revealed insights into their potential therapeutic applications .
- Furfural, a monofunctional furan derivative, has applications related to energy (such as new fuels) and serves as an original solvent. In contrast, 5-hydroxymethylfurfural (HMF) is telechelic and finds use in various strategies involving epoxy resin synthesis and polymer reactions .
- Beyond antibacterial effects, furan compounds exhibit diverse therapeutic advantages. These include anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and anticancer properties .
- Furan-based molecules have also been explored for their anti-inflammatory, analgesic, antidepressant, and antihypertensive potential .
Antibacterial Activity
Hydrophenylation and Ring Hydration
Cytotoxicity Studies
Epoxy Resins and Polymers
Other Therapeutic Properties
Future Prospects
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c14-9(15)4-3-7-6-18-11(12-7)13-10(16)8-2-1-5-17-8/h1-2,5-6H,3-4H2,(H,14,15)(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFDVLIJANGABL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(Furan-2-carboxamido)thiazol-4-yl)propanoic acid |
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